molecular formula C11H14O2 B1395038 2-Methoxy-5-propylbenzaldehyde CAS No. 145742-54-7

2-Methoxy-5-propylbenzaldehyde

Cat. No.: B1395038
CAS No.: 145742-54-7
M. Wt: 178.23 g/mol
InChI Key: CZEBRAWJQZXFOX-UHFFFAOYSA-N
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Description

2-Methoxy-5-propylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a derivative of benzaldehyde, characterized by the presence of a methoxy group (-OCH₃) at the second position and a propyl group (-C₃H₇) at the fifth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-propylbenzaldehyde typically involves the formylation of 2-methoxy-5-propylbenzene. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-propylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-propylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-propylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and propyl groups may influence the compound’s lipophilicity and ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-propylbenzaldehyde is unique due to the specific positioning of the methoxy and propyl groups, which confer distinct chemical and physical properties. This unique structure makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2-methoxy-5-propylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13-2)10(7-9)8-12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEBRAWJQZXFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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